molecular formula C5H10O6 B3426460 Lyxonic acid CAS No. 526-92-1

Lyxonic acid

Cat. No.: B3426460
CAS No.: 526-92-1
M. Wt: 166.13 g/mol
InChI Key: QXKAIJAYHKCRRA-UZBSEBFBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lyxonic acid can be synthesized through the oxidation of lyxose. The oxidation process typically involves the use of oxidizing agents such as nitric acid or bromine water under controlled conditions . The reaction is carried out at room temperature, and the product is purified through crystallization or other separation techniques.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Metabolically engineered strains of bacteria, such as Corynebacterium glutamicum, are used to convert biomass-derived xylose into this compound . This bioprocess is advantageous as it utilizes renewable resources and reduces environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to produce other carboxylic acids.

    Reduction: It can be reduced to form lyxose or other sugar alcohols.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Nitric acid, bromine water.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Various organic reagents depending on the desired product.

Major Products Formed:

    Oxidation: Higher carboxylic acids.

    Reduction: Lyxose, sugar alcohols.

    Substitution: Derivatives of this compound with different functional groups.

Scientific Research Applications

Lyxonic acid has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of lyxonic acid involves its interaction with various molecular targets and pathways. As a Bronsted acid, it can donate protons to acceptor molecules, influencing biochemical reactions . In metabolic pathways, this compound can be converted into other metabolites, playing a role in energy production and biosynthesis.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific configuration and its role in specific metabolic pathways. Its ability to be synthesized from renewable resources and its diverse applications in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKAIJAYHKCRRA-UZBSEBFBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182473
Record name Lyxonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28223-40-7, 526-92-1
Record name Lyxonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28223-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Lyxonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lyxonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028223407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lyxonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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